molecular formula C19H17N3O3S B11782987 Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11782987
M. Wt: 367.4 g/mol
InChI Key: SKVBFYVRXJLJRF-UHFFFAOYSA-N
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Description

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that features an imidazole ring, a thioether linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated imidazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, inhibiting their activity. The imidazole ring can interact with metal ions and other biological targets, making it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to its combination of an imidazole ring, a thioether linkage, and a benzoate ester

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 4-[[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H17N3O3S/c1-25-18(24)14-7-9-15(10-8-14)21-17(23)12-26-19-20-11-16(22-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)(H,21,23)

InChI Key

SKVBFYVRXJLJRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3

Origin of Product

United States

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